molecular formula C12H30N3P B1199214 Tris(diethylamino)phosphine CAS No. 2283-11-6

Tris(diethylamino)phosphine

Cat. No. B1199214
CAS RN: 2283-11-6
M. Wt: 247.36 g/mol
InChI Key: FDIOSTIIZGWENY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tris(diethylamino)phosphine is synthesized via a transamination route, offering an easy and convenient synthesis under mild conditions. This method allows for the high-yield production of tertiary (amino) phosphines of various types, including those derived from pyrrolidine, piperidine, and morpholine, among others (Hussain, Elias, & Rao, 1988).

Molecular Structure Analysis

The molecular structure of tris(diethylamino)phosphine and its derivatives, including various crystalline adducts, has been elucidated through X-ray diffraction analysis. These studies provide insight into the spatial configuration and bonding interactions within these molecules, highlighting their potential as bipolar ions for further chemical applications (Bogdanov et al., 2015).

Chemical Reactions and Properties

Tris(diethylamino)phosphine participates in a range of chemical reactions, forming products whose structures depend on the reactants. For example, reactions with polyfluoroalkanethioamides yield fluoro-containing aminoacetylenes, demonstrating the compound's versatility in generating varied chemical structures (Pikun et al., 2013).

Physical Properties Analysis

The synthesis and crystal structure of tris(diethylamino)benzylphosphonium bromides have been detailed, revealing the influence of tris(diethylamino)phosphine on the formation of complex structures with unique physical properties. These include variations in crystal symmetry and the presence of specific anions and cations in the lattice structure, contributing to the compound's physical characteristics (Vogt et al., 1997).

Chemical Properties Analysis

Investigations into the hydrogen bonding capabilities of tris(diethylamino)phosphine derivatives with various proton donors have provided insights into their chemical properties. These studies, utilizing near-infrared spectroscopy, have established the equilibrium constants, wavenumber shifts, and thermodynamic quantities of the hydrogen-bonded complexes, elucidating the chemical behavior of these compounds in solution (Ruostesuo & Haapalainen, 1992).

Scientific Research Applications

Organic Synthesis and Chemical Research

Tris(diethylamino)phosphine holds significant importance as a chemical reagent in organic synthesis and chemical research . It proves instrumental in synthesizing polymers, preparing catalysts, and exploring enzyme-catalyzed reactions .

Synthesis of 1,1′-Dialkylisoindigo Derivatives

Tris(diethylamino)phosphine can be used to synthesize 1,1′-Dialkylisoindigo derivatives by reacting with various 1-alkylisatins via a deoxygenation reaction .

Synthesis of 1-Aminomethylisatins

Tris(diethylamino)phosphine can be used to synthesize 1-Aminomethylisatins by treating isatin with primary and secondary amines .

Quantum Dots for Electroluminescent Devices

In the field of materials science, Tris(diethylamino)phosphine has been used in the synthesis of green indium phosphide (InP) quantum dots (QDs) for electroluminescent devices . The precursor is safer and more cost-effective than the conventional tris(trimethylsilyl)phosphine . The emission peak of the InP QDs was shifted to the green region from the red by replacing the conventional zinc precursor ZnCl2 with ZnI2 . The maximum quantum yield of 67.5% with a narrow full width at half maximum of 46 nm was achieved for the (DMA)3P-based green-emitting InP@ZnSeS/ZnS QDs . The maximum external quantum efficiency of 1.68% and current efficiency of 4.79 cd/A were achieved with an optimal doping ratio of 12.5% ZnMgO for the (DMA)3P-based green InP QLEDs .

properties

IUPAC Name

N-[bis(diethylamino)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N3P/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIOSTIIZGWENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062305
Record name Tris(diethylamino)phosphine
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Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(diethylamino)phosphine

CAS RN

2283-11-6
Record name Hexaethylphosphorous triamide
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Record name Tris(diethylamino)phosphine
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Record name Phosphorous triamide, N,N,N',N',N'',N''-hexaethyl-
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Record name Tris(diethylamino)phosphine
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Record name Tris(diethylamino)phosphine
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Record name HEXAETHYLPHOSPHOROUS TRIAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
EG Bent, RC Haltiwanger, AD Norman - Inorganic Chemistry, 1990 - ACS Publications
The diazaphosphole intermediates C6H4 (NH) 2PNEt2 (2), C6H4 (NH) P (NEt2) NP (NEt2) 2 (3), and [C6H4 (NH) P (NEt2) N][P-(NH) 2C6H4](6), the addition-coupled product of 2, …
Number of citations: 14 pubs.acs.org
DN Harpp, JG Gleason, JP Snyder - Journal of the American …, 1968 - ACS Publications
NR'ture, was washed with cold ether. The insoluble crys-talline solid on recrystallization from ether gave 3.63 g (11.5 mmol, 82%) of tri-n-butyltin (iso) cyanide (III), mp 88-89 (lit. 3 88.5). …
Number of citations: 86 pubs.acs.org
NV Pikun, SS Mykhaylychenko, EB Rusanov… - Russian Journal of …, 2013 - Springer
Abstract Structure of reaction products obtained from tris(diethylamino)phosphine with N,Ndialkylpolyfluoroalkanethioamides depends on the length of the polyfluoroalkyl substituent in …
Number of citations: 4 link.springer.com
IP Romanova, AV Bogdanov, VF Mironov… - The Journal of …, 2011 - ACS Publications
The reactions of such cyclic α-diketones as acenaphthenequinone, aceanthrenequinone, and N-alkylisatins, with hexaethyltriaminophosphine in the presence of the fullerene C 60 , …
Number of citations: 54 pubs.acs.org
AV Bogdanov, VF Mironov, LI Musin, RZ Musin - Synthesis, 2010 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 49 www.thieme-connect.com
AV Bogdanov, LI Musin, AV Il'in… - Journal of Heterocyclic …, 2014 - Wiley Online Library
The Mannich reaction of isatin with different primary and secondary amines and effect of the substituent in aromatic amines on the reaction pathway is studied. The efficient high‐yield …
Number of citations: 12 onlinelibrary.wiley.com
DB Denney, SM Felton - Inorganic Chemistry, 1968 - ACS Publications
Tris (dialkylamino) phosphines react with dialkylchloramines to give tris (dialkylamino) chlorophosphonium chlorides, a Schiff base derived from the dialkylchloramine, and the parent …
Number of citations: 4 pubs.acs.org
MV Bykov, ZD Abramov, MV Pakhomova… - Journal of Structural …, 2022 - Springer
The structure of complex [Pd(acac){P(NEt 2 ) 3 } 2 ]BF 4 (I) is determined by XRD. In the crystal structure of I, the coordination sphere of palladium is characterized by a significantly …
Number of citations: 2 link.springer.com
DB Denney, AD Pendse - Phosphorus and Sulfur and the Related …, 1978 - Taylor & Francis
Reactions of Tris(diethylamino)phosphine with Some Quinones Page 1 Phosphorus and Sulfur 1978. Vol. 5, pp. 249-250 @Gordon and Breach Science Publishers Ltd., 1978 Printed in Great …
Number of citations: 8 www.tandfonline.com
JE Boercker, EE Foos, D Placencia… - Journal of the American …, 2013 - ACS Publications
The aspect ratio and yield of PbSe nanorods synthesized by the reaction of Pb-oleate with tris(diethylamino)phosphine selenide are highly sensitive to the presence of water, making it …
Number of citations: 34 pubs.acs.org

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